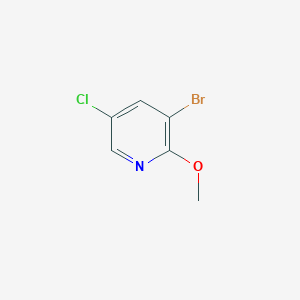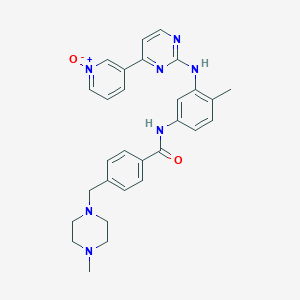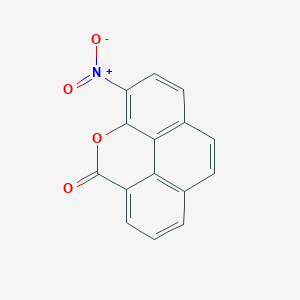
3-Bromo-5-chloro-2-methoxypyridine
Vue d'ensemble
Description
3-Bromo-5-chloro-2-methoxypyridine is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .
Molecular Structure Analysis
The molecular formula of 3-Bromo-5-chloro-2-methoxypyridine is C6H5BrClNO . The molecular weight is 222.47 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-5-chloro-2-methoxypyridine include a molecular weight of 222.47 . The compound should be stored in a dark place, sealed, and at room temperature .Applications De Recherche Scientifique
Building Block for Synthesis
“3-Bromo-5-chloro-2-methoxypyridine” is often used as a building block in the synthesis of various complex molecules . It’s a versatile reagent that can be used to introduce the pyridine moiety into a larger structure, which is a common feature in many biologically active compounds .
Synthesis of Fluorinated Pyridines
Fluorinated pyridines are of significant interest due to their unique physical, chemical, and biological properties . “3-Bromo-5-chloro-2-methoxypyridine” can be used in the synthesis of these compounds, contributing to the development of new pharmaceuticals and agrochemicals .
Preparation of Biaryls
This compound can be used in the preparation of biaryls via palladium-catalyzed Hiyama cross-coupling with aryltrifluorosilanes . Biaryls are a class of compounds that have a wide range of applications in medicinal chemistry and materials science .
Suzuki-Miyaura Cross-Coupling Reactions
“3-Bromo-5-chloro-2-methoxypyridine” can also be used in Suzuki-Miyaura cross-coupling reactions . This is a type of palladium-catalyzed cross-coupling reaction used to synthesize carbon-carbon bonds, a key step in the synthesis of many organic compounds .
Synthesis of Antagonists
Similar compounds, such as “5-Bromo-2-methoxypyridine”, have been used for the synthesis of antagonists . It’s plausible that “3-Bromo-5-chloro-2-methoxypyridine” could be used in a similar manner, contributing to the development of new pharmaceuticals .
Pharmaceutical Intermediate
“3-Bromo-5-chloro-2-methoxypyridine” is used as a pharmaceutical intermediate . This means it’s used in the production of other pharmaceutical compounds, playing a crucial role in the drug manufacturing process .
Safety and Hazards
Mécanisme D'action
Target of Action
3-Bromo-5-chloro-2-methoxypyridine is a chemical compound used in proteomics research
Biochemical Pathways
The biochemical pathways affected by 3-Bromo-5-chloro-2-methoxypyridine are currently unknown. Given its use in proteomics research
Pharmacokinetics
Given its molecular weight of 2225 , it’s likely that the compound could be absorbed and distributed throughout the body. The compound’s metabolism and excretion would depend on various factors, including its specific targets and interactions within the body.
Propriétés
IUPAC Name |
3-bromo-5-chloro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-10-6-5(7)2-4(8)3-9-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYEVELLBDURPJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544002 | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-chloro-2-methoxypyridine | |
CAS RN |
102830-75-1 | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-5-chloro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)








![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)

